molecular formula C16H15N3O4 B6576464 5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid CAS No. 1105191-52-3

5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Cat. No. B6576464
CAS RN: 1105191-52-3
M. Wt: 313.31 g/mol
InChI Key: PAEXDKVIGGVXAL-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[4,3-c]pyridine, which is a type of heterocyclic compound . Pyrazolo[4,3-c]pyridines are known to have various biological activities and are used in the development of new therapeutic agents . The presence of the carboxylic acid group (-COOH) and the methoxyethyl group (-OCH2CH3) suggest that this compound might have unique chemical properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]pyridine core, with a phenyl group, a carboxylic acid group, and a methoxyethyl group attached to different positions on the ring system .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The phenyl group might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group might make the compound acidic. The methoxyethyl group might increase the compound’s solubility in organic solvents .

Scientific Research Applications

Antiviral Activity

The structural similarity of many drugs to DNA bases (such as adenine and guanine) plays a crucial role in their effectiveness. Fused pyridine derivatives, including our compound of interest, have demonstrated antiviral activity. Researchers have explored their potential in inhibiting viral replication and preventing infection. Further studies are needed to elucidate the specific mechanisms and optimize their antiviral properties .

Anticancer Properties

Fused pyridine derivatives have garnered interest in cancer research due to their diverse bioactivities. Our compound may exhibit antiproliferative effects against cancer cells. Researchers have investigated its potential as a scaffold for designing novel anticancer agents. Mechanistic studies are essential to understand its interactions with cellular targets and pathways .

Antibacterial Applications

The compound’s structure suggests potential antibacterial properties. Researchers have explored fused pyridine derivatives for their ability to inhibit bacterial growth and combat infections. Investigating its efficacy against specific bacterial strains and understanding its mode of action could lead to valuable therapeutic agents .

Antifungal Activity

Fused pyridine derivatives, including our compound, have been studied for their antifungal potential. They may interfere with fungal cell membranes, enzymes, or other vital processes. Evaluating their efficacy against various fungal species is crucial for developing effective antifungal drugs .

Anti-Inflammatory Effects

Inflammation plays a central role in various diseases. Our compound’s structural features suggest possible anti-inflammatory properties. Researchers have investigated fused pyridine derivatives as potential anti-inflammatory agents. Understanding their mechanisms of action and optimizing their potency could lead to novel therapies .

Antimalarial Applications

Malaria remains a global health challenge. Fused pyridine derivatives have been explored for their antimalarial activity. Investigating their effects on Plasmodium parasites and their safety profiles is essential for developing effective antimalarial drugs .

Solubility, Polarity, and Lipophilicity Enhancement

Apart from their biological activities, fused pyridine derivatives contribute positively to the physicochemical properties of compounds they are incorporated into. They enhance solubility, polarity, lipophilicity, and hydrogen bonding capacity. These properties are crucial for drug formulation and bioavailability .

Other Potential Applications

While the above fields represent key areas of interest, fused pyridine derivatives continue to be explored for additional bioactivities. These include antituberculosis, cardiovascular, and other therapeutic applications. Researchers are continually uncovering new possibilities for these versatile compounds .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and the target it interacts with. It’s difficult to predict without specific studies .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications in more detail. It might also be interesting to investigate its biological activity and potential uses in medicine .

properties

IUPAC Name

5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-23-8-7-18-9-12-14(13(10-18)16(21)22)17-19(15(12)20)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEXDKVIGGVXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901122187
Record name 3,5-Dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

CAS RN

1105191-52-3
Record name 3,5-Dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105191-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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